Product packaging for 2-methyl-4-methylenetetrahydro-2H-pyran(Cat. No.:CAS No. 97847-47-7)

2-methyl-4-methylenetetrahydro-2H-pyran

Cat. No.: B3333393
CAS No.: 97847-47-7
M. Wt: 112.17 g/mol
InChI Key: VTBSDTXMEGMIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-methylenetetrahydro-2H-pyran is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized by a density of 0.9±0.1 g/cm³ and a boiling point of 137.4±29.0 °C at 760 mmHg . Its flash point is reported at 26.1±22.3 °C, classifying it as a flammable liquid, and it has a vapor pressure of 8.7±0.2 mmHg at 25°C . The compound features a methylene group attached to a tetrahydro-2H-pyran ring, a scaffold recognized in chemical synthesis for its versatility as a building block . Researchers value this structure for exploring cycloaddition reactions and developing novel heterocyclic compounds with potential pharmacological activities . As a high-purity chemical, it is intended for research and development purposes in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B3333393 2-methyl-4-methylenetetrahydro-2H-pyran CAS No. 97847-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-methylideneoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBSDTXMEGMIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 Methylenetetrahydro 2h Pyran and Its Analogues

Strategies for the Construction of the Tetrahydropyran (B127337) Ring System

The construction of the tetrahydropyran ring is a central theme in the synthesis of this class of compounds. Various chemical transformations have been developed to achieve this, ranging from classic acid-catalyzed reactions to modern transition-metal-mediated processes.

Intramolecular cyclization of a linear precursor is one of the most direct methods for forming the tetrahydropyran ring. This can be induced by various catalysts that activate specific functional groups within the molecule to facilitate ring closure.

Acid-catalyzed cyclization is a foundational strategy for synthesizing tetrahydropyran rings. The Prins cyclization, for instance, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction has been effectively used to prepare analogues such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. researchgate.netresearchgate.net In this process, protonation of the aldehyde carbonyl group activates it for nucleophilic attack by the alkene, followed by capture of the resulting carbocation by the hydroxyl group to form the ring. Various acids, including sulfuric acid, p-toluenesulfonic acid, and heteropoly acids like phosphotungstic and phosphomolybdic acids, can be employed as catalysts. researchgate.netchemicalbook.com

Another approach involves the acid-catalyzed cyclization of epoxides. For example, the stereospecific cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol can be achieved using (+)-10-camphorsulfonic acid (CSA) to yield enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, demonstrating control over stereochemistry. mdpi.comresearchgate.net

Table 1: Examples of Acid Catalysts in Tetrahydropyran Synthesis

Catalyst Substrates Product Analogue Reference
Sulfuric Acid (H₂SO₄) Acetaldehyde and 3-buten-1-ol 2-Methyl-tetrahydro-pyran-4-ol chemicalbook.com
Heteropoly Acids Isoprenol and isovaleraldehyde 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol researchgate.netresearchgate.net

Transition metals offer a powerful toolkit for constructing tetrahydropyran rings, often with high selectivity and tolerance for various functional groups. mdpi.com Metals like palladium, gold, copper, and silver can catalyze intramolecular cyclizations through different mechanisms.

Gold(I) catalysts, for example, are known for their high alkynophilicity and can trigger complex cascade reactions that lead to pyran-containing structures. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Sonogashira cross-coupling, can be used to form medium-sized oxygen-containing heterocycles from appropriately substituted precursors. mdpi.com A patented method for a tetrahydropyran derivative utilizes a combination of cuprous chloride and a palladium catalyst in a coupling reaction, followed by cyclization. google.com These methods are advantageous as they often proceed under mild conditions.

Ring-closing metathesis (RCM) has emerged as a highly effective and versatile method for the synthesis of unsaturated rings, including those found in methylenetetrahydropyrans. wikipedia.orgorganicreactions.org This reaction utilizes metal-carbene catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular exchange of alkene fragments. organic-chemistry.orgharvard.edu

To synthesize a 4-methylenetetrahydropyran ring, a diene precursor containing an ether linkage at the appropriate position is required. The RCM reaction then joins the two terminal alkene groups, forming the cyclic alkene and releasing a small volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org The power of RCM lies in its exceptional functional group tolerance and its ability to form rings of various sizes, which were previously difficult to access. wikipedia.orgharvard.edu This makes it a strategic choice for creating the exocyclic methylene (B1212753) group characteristic of 2-methyl-4-methylenetetrahydro-2H-pyran.

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org This approach aligns with the principles of green chemistry by reducing waste, time, and resources. wikipedia.org

Several domino strategies have been developed for the synthesis of complex pyran-containing molecules. Gold(I)-catalysis, for instance, can initiate a domino sequence starting with cyclizations and followed by fragmentation and a hetero-Diels-Alder reaction to rapidly build furopyran scaffolds. nih.gov Organocatalysts, such as amino acids, can also promote multicomponent domino reactions to produce pyran-annulated heterocyclic systems. researchgate.net These reactions are valuable for creating molecular complexity from simple starting materials in a highly controlled manner. mdpi.com

Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis, particularly for biologically active molecules. Stereoselective and asymmetric methods are employed to synthesize specific stereoisomers of this compound.

Asymmetric synthesis can be achieved through various strategies. One method involves using chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of a cyclopentan[c]pyran core has been accomplished using a one-pot tandem domino reaction that establishes five new stereocenters with high control. mdpi.com

Another approach is to start from a chiral precursor, a method known as a chiral pool synthesis. The stereospecific acid-catalyzed cyclization of enantiomerically pure epoxides, derived from (R)- and (S)-linalool, provides access to specific enantiomers of tetrahydropyran derivatives. mdpi.comresearchgate.net Furthermore, stereoselective ring-expansion of readily available, enantiomerically pure monocyclopropanated furans can lead to highly functionalized dihydro-2H-pyran derivatives. nih.gov These methods are essential for producing single enantiomers of the target compound for further study.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol
3-buten-1-ol
Acetaldehyde
2-Methyl-tetrahydro-pyran-4-ol
Isoprenol
Isovaleraldehyde
(R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol
(S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol
(+)-10-camphorsulfonic acid
(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol
Ethylene
(R)-linalool

Cyclization Reactions in the Formation of this compound

Installation of the Exocyclic Methylene Group at the C4 Position

A crucial structural feature of the target molecule is the exocyclic methylene group at the C4 position. This functional group is typically installed by the olefination of a corresponding ketone precursor, 2-methyltetrahydro-2H-pyran-4-one. Several classic and modern olefination reactions are employed for this transformation.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most common and reliable methods for converting ketones into alkenes, making them ideal for installing the C4-methylene group.

The Wittig reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated by treating a phosphonium salt like (methoxymethyl)triphenylphosphonium chloride with a strong base. organic-synthesis.com The ylide then reacts with the ketone precursor to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired exocyclic methylene product and triphenylphosphine oxide.

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgorgsyn.org A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. wikipedia.orgorgsyn.orgorganic-chemistry.org The reaction of a ketone with a phosphonate carbanion typically leads to olefins with high E-selectivity for substituted alkenes, although for terminal methylene group installation, this is not a factor. organic-chemistry.org

ReactionReagentKey FeaturesByproduct
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂)Widely used, versatileTriphenylphosphine oxide (often difficult to remove)
Horner-Wadsworth-Emmons Phosphonate CarbanionMore nucleophilic reagent, easier purificationWater-soluble phosphate salt
Takai-Nozaki Olefination Organochromium ReagentHigh chemoselectivity, mild conditionsChromium salts

Introduction of the Methyl Group at the C2 Position

The introduction of the methyl group at the C2 position of the tetrahydropyran ring can be achieved through various strategies, often integrated into the ring-forming step itself. A classic and efficient method involves the acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. For the synthesis of 2-methyl-tetrahydro-pyran-4-ol, a direct precursor to the olefination substrate, acetaldehyde can be reacted with 3-buten-1-ol in the presence of sulfuric acid. chemicalbook.com This reaction proceeds via a Prins-type cyclization, where the protonated acetaldehyde is attacked by the alkene, and the resulting cation is trapped by the hydroxyl group, directly establishing the 2-methyl-substituted tetrahydropyran ring.

Alternative approaches could involve the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to a suitable electrophilic precursor, although the Prins cyclization offers a more direct route from simple starting materials.

Precursor Design and Starting Material Development for this compound Synthesis

The most logical and convergent precursor for the synthesis of this compound is 2-methyltetrahydro-2H-pyran-4-one . The development of this key intermediate from simple, commercially available starting materials is paramount.

A well-established synthetic route begins with the reaction of acetaldehyde and 3-buten-1-ol . chemicalbook.com This acid-catalyzed reaction, typically using sulfuric acid, directly affords 2-methyl-tetrahydro-pyran-4-ol. chemicalbook.com The subsequent step involves the oxidation of this secondary alcohol to the corresponding ketone, 2-methyltetrahydro-2H-pyran-4-one. Standard oxidation reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed for this transformation. Once the ketone precursor is obtained, it can be subjected to an olefination reaction as described in section 2.2 to yield the final target compound.

Synthetic Pathway to Precursor:

Ring Formation: Acetaldehyde + 3-Buten-1-ol ---(H₂SO₄)--> 2-Methyl-tetrahydro-pyran-4-ol chemicalbook.com

Oxidation: 2-Methyl-tetrahydro-pyran-4-ol ---(Oxidizing Agent)--> 2-Methyltetrahydro-2H-pyran-4-one

Olefination: 2-Methyltetrahydro-2H-pyran-4-one ---(e.g., Wittig or HWE reagent)--> this compound

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound involves two key mechanistic steps: the formation of the substituted tetrahydropyran ring and the subsequent olefination.

The Prins cyclization mechanism for ring formation begins with the protonation of the aldehyde (acetaldehyde) by the acid catalyst, which activates it for nucleophilic attack. The π-bond of the homoallylic alcohol (3-buten-1-ol) acts as the nucleophile, attacking the carbonyl carbon. This forms a secondary carbocation which is then intramolecularly trapped by the pendant hydroxyl group, leading to the closure of the six-membered ring and, after deprotonation, yielding the 2-methyl-substituted tetrahydropyranol.

The mechanism of the Horner-Wadsworth-Emmons reaction starts with the deprotonation of the phosphonate reagent by a base to form a stabilized phosphonate carbanion. wikipedia.org This carbanion then performs a nucleophilic attack on the carbonyl carbon of the 2-methyltetrahydro-2H-pyran-4-one precursor. wikipedia.org This addition is the rate-limiting step and leads to the formation of an oxaphosphetane intermediate. wikipedia.org This four-membered ring intermediate is unstable and rapidly eliminates a dialkylphosphate salt to form the thermodynamically stable carbon-carbon double bond, yielding the final 4-methylene product. wikipedia.org

Solid-Phase Synthetic Methodologies for Substituted Tetrahydropyrans

Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of substituted tetrahydropyrans, which is valuable for drug discovery and chemical biology. acs.org This methodology involves attaching a starting material to a solid support (e.g., a polymer resin) and performing a sequence of reactions. The key advantage is that excess reagents and byproducts can be easily washed away, simplifying purification to a final cleavage step from the resin. acs.org

A notable example is the solid-phase synthesis of highly substituted 4-exo-methylene tetrahydropyrans via a tandem ene-reaction/intramolecular Sakurai cyclization. acs.orgresearchgate.net In this approach, an aldehyde is first immobilized on the solid support. acs.org This polymer-bound aldehyde then undergoes a tandem reaction with an allylsilane and a second, solution-phase aldehyde. acs.org This sequence efficiently constructs the 4-exo-methylene tetrahydropyran scaffold with control over the relative stereochemistry of newly formed stereocenters. acs.orgresearchgate.net The final products are obtained in high purity after being released from the solid support, demonstrating the utility of this method for creating diverse tetrahydropyran derivatives in multimilligram quantities. acs.org

Reactivity and Transformational Chemistry of 2 Methyl 4 Methylenetetrahydro 2h Pyran

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic double bond is the most reactive site in 2-methyl-4-methylenetetrahydro-2H-pyran, making it a versatile handle for a wide range of chemical transformations. Its reactions are characteristic of typical alkenes, including additions and oxidations.

Hydrogenation and Reduction Strategies

The exocyclic methylene group can be readily reduced to a methyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

The process is a form of reduction, converting the unsaturated exocyclic C=C bond into a saturated C-C bond by adding two hydrogen atoms. libretexts.org The reaction is generally exothermic and proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. youtube.com This stereoselectivity is crucial in cases where new stereocenters are formed. For this compound, this reaction yields cis- and trans-2,4-dimethyltetrahydropyran.

Table 1: Catalytic Hydrogenation of the Exocyclic Methylene Group

Reactants Catalyst Product Reaction Type

Cycloaddition Reactions (e.g., Diels-Alder)

The exocyclic double bond can act as a dienophile (a 2π-electron component) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgwikipedia.org In this role, it reacts with a conjugated diene to form a new six-membered ring, resulting in a spirocyclic system.

The efficiency of a Diels-Alder reaction is typically enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com Since the methylenetetrahydropyran moiety is not strongly electron-withdrawing, these cycloadditions may require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. mdpi.com The reaction is concerted, meaning all bonds are formed and broken in a single step. libretexts.org

Table 2: General Diels-Alder Reaction with this compound

Diene Dienophile Conditions Product Type

Epoxidation and Dihydroxylation of the Olefin

The olefinic bond is susceptible to oxidation, leading to the formation of epoxides or diols.

Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the exocyclic methylene group into a spiro-epoxide. masterorganicchemistry.comyoutube.com The reaction is a stereospecific syn-addition where the epoxide oxygen is delivered to one face of the double bond. masterorganicchemistry.com For acid-sensitive products, the reaction can be buffered with substances like sodium bicarbonate. erowid.org

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two adjacent hydroxyl groups) through dihydroxylation. This is commonly achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), both of which result in syn-addition of the two hydroxyl groups. wikipedia.orglibretexts.org To overcome the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org This reaction yields 4-(hydroxymethyl)-2-methyltetrahydro-2H-pyran-4-ol.

Functionalization via Organometallic Reagents

Organometallic reagents provide a powerful means to form new carbon-carbon or carbon-heteroatom bonds at the site of the exocyclic double bond. A prime example is the hydroboration-oxidation reaction.

This two-step process achieves an anti-Markovnikov addition of water across the double bond. wikipedia.org

Hydroboration: The alkene reacts with borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF). The boron atom adds to the less-substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition. chemistrysteps.com

Oxidation: The resulting organoborane is then oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond. chemistrysteps.com

This sequence transforms this compound into (2-methyltetrahydro-2H-pyran-4-yl)methanol, a primary alcohol.

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran (B127337) Core

The tetrahydropyran (THP) ring is a stable, saturated heterocycle and is generally resistant to ring-opening reactions under neutral conditions. However, under specific catalytic or acidic conditions, the ring can be cleaved.

For instance, nickel-catalyzed cross-coupling reactions have been shown to induce the stereospecific ring-opening of aryl-substituted tetrahydropyrans using Grignard reagents. nih.gov This type of reaction involves the cleavage of a C-O bond within the ring. While the subject molecule lacks the specific substitution pattern for this exact transformation, it illustrates that the THP core is not entirely inert. Ring-opening can also be facilitated by strong Lewis acids, which can coordinate to the ring oxygen, weakening the C-O bonds and making them susceptible to nucleophilic attack. nih.gov Rearrangements, such as the 2-oxonia-Cope rearrangement, have also been observed in related tetrahydropyran systems during their synthesis, indicating the potential for skeletal reorganization under certain reaction conditions. whiterose.ac.uk

Electrophilic and Nucleophilic Substitutions on the Pyran Ring

Direct substitution on the saturated carbon atoms of the tetrahydropyran ring is generally challenging due to the lack of inherent reactivity of the C-H bonds.

Electrophilic Substitution: This class of reaction is characteristic of electron-rich aromatic systems and does not typically occur on saturated rings like tetrahydropyran. wikipedia.org Instead, electrophiles will preferentially react with the electron-rich exocyclic double bond in an electrophilic addition reaction. wikipedia.orglibretexts.org For example, the addition of hydrogen halides (HX) or halogens (X₂) would occur across the methylene group.

Nucleophilic Substitution: Nucleophilic substitution on the THP ring generally requires the presence of a good leaving group. In carbohydrate chemistry, extensive research has been conducted on nucleophilic substitutions at the anomeric carbon (the carbon adjacent to the ring oxygen and bonded to another heteroatom). nih.govnih.govacs.org These reactions can proceed through Sₙ1 or Sₙ2-like mechanisms, depending on the substrate, nucleophile, and solvent polarity. nih.govacs.org For this compound, which lacks a suitable leaving group on its saturated carbons, direct nucleophilic substitution is not a facile process. Functionalization would typically require prior conversion of a C-H bond into a C-Halogen bond, for instance, via radical halogenation.

Catalytic Transformations Utilizing this compound as Substrate or Precursor

While specific research detailing the catalytic transformations of this compound is not extensively documented, its reactivity can be inferred from the well-established catalytic chemistry of its constituent functional groups: the exocyclic methylene group and the tetrahydropyran ring. The presence of the double bond offers a prime site for various catalytic addition and isomerization reactions, while the ether linkage is generally stable but can participate in ring-opening reactions under certain conditions.

Hydrogenation: The most predictable transformation is the catalytic hydrogenation of the exocyclic double bond. This reaction would saturate the methylene group to a methyl group, yielding 2,4-dimethyltetrahydropyran. This type of reaction is fundamental in organic synthesis for the reduction of alkenes to alkanes. The process typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Hydroformylation: Another potential transformation is hydroformylation, which would introduce a formyl group (-CHO) at the methylene carbon or the adjacent ring carbon. This reaction, also known as oxo-synthesis, would lead to the formation of aldehydes that could serve as intermediates for further synthetic modifications.

Oxidation: The exocyclic double bond is also susceptible to catalytic oxidation. Depending on the catalyst and reaction conditions, this could lead to the formation of an epoxide, a diol, or even cleavage of the double bond to form a ketone.

The following table outlines the predicted outcomes of these catalytic transformations.

TransformationCatalystReagentsPredicted Product
HydrogenationPd/C, PtO₂, or NiH₂2,4-Dimethyltetrahydropyran
HydroformylationRh or Co complexesH₂/CO(4-Methyltetrahydro-2H-pyran-4-yl)methanal
EpoxidationTi-silicaliteH₂O₂4-Methyl-4-(oxiran-2-yl)tetrahydro-2H-pyran
DihydroxylationOsO₄ (catalytic)NMO4-(1,2-Dihydroxyethyl)-4-methyltetrahydro-2H-pyran

Table 1: Predicted Catalytic Transformations of this compound

Valence Tautomerism and Isomerization Pathways of 2H-Pyrans

The 2H-pyran ring system is known to exist in equilibrium with an acyclic valence tautomer, a corresponding (Z)-dienone, through a reversible oxa-6π-electrocyclization reaction. google.comresearchgate.net This equilibrium is a dynamic process where the six-membered heterocyclic ring opens to form a conjugated open-chain isomer. google.comresearchgate.net

The position of this equilibrium is highly sensitive to the substitution pattern on the pyran ring, as well as electronic and steric factors. researchgate.net Generally, factors that stabilize the dienone, such as extended conjugation, will shift the equilibrium towards the open-chain form. Conversely, steric hindrance that destabilizes the planar conformation of the dienone will favor the cyclic 2H-pyran structure. researchgate.net For instance, increasing substitution at the C2 position of the 2H-pyran ring tends to push the equilibrium toward the cyclic form due to steric strain in the corresponding dienone. researchgate.net

Theoretical studies, often employing density functional theory (DFT), have been used to investigate the mechanistic details and activation parameters of these electrocyclic reactions. wikipedia.orggoogle.com These studies help in understanding the influence of substituents on the activation barriers and the relative stabilities of the cyclic and acyclic isomers. wikipedia.orggoogle.com

Compound ClassIsomeric FormKey Features of Equilibrium
2H-Pyrans(Z)-DienonesReversible oxa-6π-electrocyclization google.comresearchgate.net
Substituted 2H-PyransCorresponding DienonesEquilibrium influenced by steric and electronic effects of substituents researchgate.net

Table 2: Valence Tautomerism in 2H-Pyran Systems

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 2-methyl-4-methylenetetrahydro-2H-pyran in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide unambiguous evidence of the molecular framework and stereochemical details.

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. rsc.org However, the presence of the oxygen atom and substituents influences the ring's conformational mobility and the precise chemical shifts of the ring protons and carbons. acs.orgmodgraph.co.uk For this compound, the key structural questions addressable by NMR include the axial or equatorial preference of the C2-methyl group and the spatial arrangement of atoms.

Two-dimensional NMR techniques are crucial for this analysis. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for determining the relative stereochemistry. huji.ac.ilnih.gov Correlations between the protons of the C2-methyl group and specific protons on the pyran ring can establish its orientation. Furthermore, Exchange Spectroscopy (EXSY) can be employed to study dynamic processes such as ring inversion, revealing the kinetic parameters of conformational changes. huji.ac.il

Expected NMR Data: While a specific experimental spectrum for this compound is not publicly available, expected chemical shifts can be predicted based on known data for analogous tetrahydropyran structures. modgraph.co.uknih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C2-H3.4 - 4.070 - 75Proton is adjacent to the ring oxygen, leading to a downfield shift.
C2-CH₃1.1 - 1.320 - 25Typical range for a methyl group on a saturated ring. Its exact shift depends on its axial/equatorial position.
C3-H₂1.5 - 2.230 - 35Diastereotopic protons with complex splitting patterns.
C4=CH₂4.5 - 4.9~105Olefinic protons of the exocyclic methylene (B1212753) group. The carbon is significantly upfield compared to the sp² carbon.
C4 (sp²)-140 - 145The quaternary sp² carbon of the exocyclic double bond.
C5-H₂2.0 - 2.435 - 40Protons are allylic to the methylene group, causing a slight downfield shift compared to C3.
C6-H₂3.3 - 3.865 - 70Diastereotopic protons adjacent to the ring oxygen.

Advanced Mass Spectrometry Techniques (e.g., HRMS-ESI, GC-MS) for Product Characterization and Reaction Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pyran derivatives. sigmaaldrich.comnist.gov In GC-MS, the molecule is typically ionized by Electron Ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound would be expected to involve characteristic losses, such as the loss of a methyl radical (M-15) or fragmentation of the pyran ring. whitman.edu

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) techniques, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), are invaluable for reaction monitoring and quantification. wikipedia.orgproteomics.com.aunih.gov In a synthetic process, SRM can be used to selectively track the appearance of the target molecule and the disappearance of reactants with high sensitivity and specificity, even in complex reaction mixtures. jimdo.com This is achieved by programming the mass spectrometer to detect a specific "transition," where a specific precursor ion (e.g., the molecular ion of the product) fragments into a characteristic product ion. nih.gov

Interactive Table 2: Potential Characteristic EI-MS Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityFragmentation Pathway
126[M]⁺Molecular ion.
111[M - CH₃]⁺Loss of the methyl group from C2. A very common fragmentation for methyl-substituted compounds.
98[M - C₂H₄]⁺Retro-Diels-Alder (RDA) type fragmentation is common for cyclic ethers, though less direct with the exocyclic alkene.
82[M - C₂H₄O]⁺Cleavage of the ether ring.
69[C₅H₉]⁺Various ring-opening and fragmentation pathways.
43[C₃H₇]⁺ or [C₂H₃O]⁺Common small fragments from the breakdown of the aliphatic portions of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectrabase.com These methods are complementary and can provide a comprehensive profile of the molecule's bonding structure.

For this compound, key expected vibrations include:

C-O-C Stretching: The ether linkage of the pyran ring will produce strong, characteristic bands in the IR spectrum, typically in the 1150-1050 cm⁻¹ region. udayton.edu

C=C Stretching: The exocyclic methylene group will show a C=C stretching vibration around 1650-1675 cm⁻¹. uomustansiriyah.edu.iq This peak's intensity is often stronger in the Raman spectrum than in the IR spectrum.

=C-H Stretching: The sp² C-H bonds of the methylene group will have stretching vibrations just above 3000 cm⁻¹ (typically 3080-3010 cm⁻¹). researchgate.net

C-H Stretching: The numerous sp³ C-H bonds of the ring and methyl group will produce strong absorptions in the 2850-3000 cm⁻¹ region. researchgate.net

=C-H Bending: An out-of-plane bending (wagging) vibration for the =CH₂ group is expected to produce a strong band in the IR spectrum around 900 cm⁻¹.

These techniques are also highly effective for monitoring reaction progress. For example, in a synthesis that creates the exocyclic double bond, one could monitor the reaction by observing the appearance of the C=C and =C-H stretching peaks. Conversely, in a subsequent reaction such as hydrogenation, the disappearance of these peaks and the strengthening of sp³ C-H signals would indicate the reaction is proceeding.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)SpectrumIntensity
C-O-C (Ether)Asymmetric Stretch1150 - 1050IRStrong
C=C (Exocyclic Alkene)Stretch1675 - 1650IR, RamanMedium
=C-H (Alkene)Stretch3090 - 3010IR, RamanMedium
=C-H (Alkene)Out-of-plane Bend910 - 890IRStrong
C-H (Alkyl)Stretch2990 - 2850IR, RamanStrong
CH₂ (Alkyl)Scissor (Bend)1470 - 1440IRMedium
CH₃ (Alkyl)Asymmetric Bend~1450IRMedium
CH₃ (Alkyl)Symmetric Bend (Umbrella)~1375IRMedium

Note: Data compiled from general vibrational frequency tables and spectra of analogous compounds. spectrabase.comuomustansiriyah.edu.iqnist.govnist.govresearchgate.net

X-ray Crystallography of Crystalline Derivatives and Analogues of this compound

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered single crystal. As this compound is a liquid at ambient temperatures (similar to its analogue rose oxide wikipedia.org), it cannot be analyzed directly.

To overcome this limitation, a crystalline derivative must be synthesized. This is a common strategy in structural chemistry for the analysis of oils and liquids. acs.org The derivatization process involves reacting the target molecule with a reagent that induces crystallization, often by introducing polar functional groups capable of strong intermolecular interactions (like hydrogen bonding) or by incorporating a heavy atom which improves diffraction quality.

While no crystal structure for a derivative of this compound is reported, analysis of crystalline derivatives of other functionalized pyrans demonstrates the power of this method. researchgate.netscilit.com For example, reacting the exocyclic double bond to introduce functionalities like diols or forming a complex with a metal could yield a solid material suitable for X-ray diffraction. Once a suitable crystal is obtained and analyzed, it would provide unequivocal proof of the compound's three-dimensional structure and absolute configuration if a chiral derivatizing agent is used or if anomalous dispersion is measured.

Chromatographic Techniques (HPLC, GC, UPLC) for Separation, Purification, and Purity Assessment

Chromatography is fundamental to the analysis of this compound, enabling its separation from reaction byproducts, purification to a high degree, and assessment of its purity. nih.gov

Gas Chromatography (GC) is the premier technique for the analysis of volatile fragrance and flavor compounds. sepscience.comsemanticscholar.org For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) is commonly used. royalsocietypublishing.orgaromaweb.com The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification of purity. Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and identification of components in a mixture. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations. researchgate.net For a moderately polar compound like this compound, reversed-phase HPLC using a C18 or C8 column with a mobile phase such as a methanol/water or acetonitrile/water gradient would be a typical starting point for method development. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. waters.com This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it ideal for high-throughput screening of reaction products or purity checks. mac-mod.com

Interactive Table 4: Comparison of Chromatographic Techniques for the Analysis of this compound

TechniquePrimary Application(s)Typical Stationary PhaseTypical Mobile PhaseKey Advantages
GC Purity assessment, separation of volatile mixturesFused silica (B1680970) capillary (e.g., DB-5, WAX)Inert gas (e.g., He, H₂, N₂)High resolution for volatile compounds, well-established methods. sepscience.comchromatographyonline.com
HPLC Analytical separation, preparative purificationC18 or C8 silica (Reversed-Phase)Acetonitrile/Water or Methanol/WaterRobust, scalable for purification, suitable for less volatile derivatives. researchgate.net
UPLC High-throughput analysis, improved resolutionSub-2 µm particles (e.g., C18)Acetonitrile/Water or Methanol/WaterFaster run times, higher sensitivity, and lower solvent consumption than HPLC. nih.govwaters.com

Computational and Theoretical Investigations of 2 Methyl 4 Methylenetetrahydro 2h Pyran

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the molecular Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. wikipedia.org These ab initio methods are derived directly from theoretical principles without reliance on experimental data, offering a powerful predictive tool. wikipedia.org For a molecule like 2-methyl-4-methylenetetrahydro-2H-pyran, these calculations can reveal detailed information about its structure and energy.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would provide a deep understanding of how electrons are distributed within the this compound molecule. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms In Molecules (QTAIM) would be employed to characterize the bonding. nih.gov For instance, the analysis would clarify the nature of the double bond in the methylene (B1212753) group and the single bonds within the pyran ring, including the C-O-C ether linkage.

Key areas of investigation would include:

Atomic Charges and Bond Orders: Calculating the partial atomic charges on each atom (carbon, hydrogen, oxygen) to identify electrophilic and nucleophilic sites.

Orbital Interactions: Examining the interactions between occupied and unoccupied orbitals to understand hyperconjugative effects that contribute to the molecule's stability.

Electron Density Distribution: Mapping the electron density to visualize the shape of the molecule and the regions of electron concentration, particularly around the double bond and the oxygen atom.

Conformational Energetics and Dynamics

The non-planar structure of the tetrahydro-2H-pyran ring allows for various conformations, primarily chair and boat forms. The presence of the methyl and exocyclic methylene groups introduces additional complexity. Computational methods are essential for exploring this conformational landscape.

By performing a systematic search of the potential energy surface, the relative energies of different conformers (e.g., chair with axial vs. equatorial methyl group) can be calculated. These calculations, often using Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, can identify the most stable (lowest energy) conformation. nih.govnist.gov The energy barriers between these conformers can also be determined, providing insight into the flexibility of the ring system and the dynamics of conformational interconversion.

Illustrative Data Table for Conformational Energy: This table is a hypothetical example of what computational analysis could yield.

ConformerComputational MethodRelative Energy (kJ/mol)Boltzmann Population (%) at 298.15 K
Chair (Equatorial Methyl)DFT/B3LYP/6-311+G(d,p)0.0095.5
Chair (Axial Methyl)DFT/B3LYP/6-311+G(d,p)7.54.3
Twist-BoatDFT/B3LYP/6-311+G(d,p)22.00.2

Transition State Modeling for Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. mit.edu For this compound, one could model reactions such as electrophilic additions to the methylene double bond or reactions involving the pyran oxygen. Transition state theory involves locating the saddle point on the potential energy surface that connects reactants to products. nih.govresearchgate.net

Calculating the structure and energy of this transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. mit.edu These models can also explain stereochemical outcomes by comparing the activation energies of different reaction pathways leading to different stereoisomers.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. mit.edursc.org An MD simulation of this compound would involve solving Newton's equations of motion for the atoms over a period of time, generating a trajectory of molecular motion.

This trajectory provides a dynamic view of the conformational landscape, showing how the molecule explores different shapes and orientations at a given temperature. rsc.org MD simulations are particularly useful for:

Sampling High-Energy Conformations: Identifying transiently accessible conformations that might be important in reaction dynamics.

Solvent Effects: Simulating the molecule in a solvent to understand how intermolecular interactions influence its conformational preferences.

Thermodynamic Properties: Calculating properties like the radius of gyration and radial distribution functions to characterize the molecule's size and structure in a dynamic environment. semanticscholar.org

Prediction of Spectroscopic Parameters via DFT Methods

Density Functional Theory (DFT) is widely used to predict various spectroscopic parameters with a good degree of accuracy. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra or for identifying the compound in a mixture.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netscielo.org.mx The calculated shifts, when compared to a reference compound like tetramethylsilane, can aid in the assignment of experimental NMR spectra. imist.ma

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule. nih.gov These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental results. scielo.org.mx

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts: This table is a hypothetical example of what DFT calculations could yield. Assignments are illustrative.

Carbon AtomPredicted Chemical Shift (ppm, GIAO-DFT)
C2 (CH-O)72.5
C3 (CH2)35.1
C4 (C=CH2)145.8
C5 (CH2)33.4
C6 (CH2-O)66.9
C7 (=CH2)108.3
C8 (CH3)21.7

Reactivity Predictions and Selectivity Studies using Computational Chemistry

Computational chemistry can predict where and how a molecule is likely to react. mdpi.com For this compound, this involves analyzing parameters derived from its electronic structure.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO typically indicates sites susceptible to electrophilic attack (like the exocyclic double bond), while the LUMO indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface. scielo.org.mx Red regions (negative potential) indicate electron-rich areas likely to be attacked by electrophiles, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density when an electron is added or removed, allowing for a precise ranking of the reactivity of different atomic sites within the molecule.

Through these methods, one could predict, for example, the regioselectivity of hydroboration-oxidation or the stereoselectivity of epoxidation of the methylene group.

Applications and Synthetic Utility of 2 Methyl 4 Methylenetetrahydro 2h Pyran in Advanced Chemical Science

As a Chiral Building Block in Complex Molecule Synthesis

The enantiomeric forms of substituted tetrahydropyrans are valuable chiral building blocks for the stereoselective synthesis of various natural terpenes and other complex molecules. acs.org The defined stereochemistry of these building blocks allows for precise control over the architecture of the target molecule, which is crucial for its biological activity and function.

A primary application of 2-methyl-4-methylenetetrahydro-2H-pyran and its isomers is in the synthesis of fragrance chemicals, most notably rose oxide. Rose oxide, chemically known as tetrahydro-4-methyl-2-(2-methylpropenyl)-2H-pyran, is a renowned compound in the fragrance industry, naturally found in roses and geranium oil. google.comforeverest.net Various synthetic routes to rose oxide have been developed, often starting from citronellol (B86348). google.comgoogle.com

One industrial synthesis involves the photooxygenation of citronellol, which, after reduction and acid-catalyzed cyclization, yields a mixture of cis- and trans-rose oxide. wikipedia.org In some processes, particularly those involving thermolysis, this compound can be formed as an isomeric byproduct alongside rose oxide. google.com A specific patent describes a process where the thermolysis of an intermediate in the absence of a basic agent directly yields mixtures containing rose oxide and varying amounts of 2-[2-methyl-prop-2-en-1-yl]-4-methyl-tetrahydropyrane, highlighting the close synthetic relationship between these isomers. google.com

The table below summarizes a common synthetic pathway to rose oxide, a natural product closely related to the title compound.

Reaction Step Starting Material Reagents Product(s) Significance
1. Allylic Oxidation & Cyclization(+/-)-CitronellolAcetic acid, Lead tetraoxideRose Oxide (cis and trans mixture)Direct conversion to a high-value fragrance compound. google.com
2. PhotooxygenationCitronellolO₂, SensitizerAllylic hydroperoxideForms a key intermediate for cyclization. wikipedia.org
3. ReductionAllylic hydroperoxideSodium sulfiteDiol intermediatePrepares the molecule for ring closure. wikipedia.org
4. Acid-Catalyzed CyclizationDiol intermediateSulfuric AcidRose Oxide (cis and trans mixture)Final step to create the tetrahydropyran (B127337) ring. wikipedia.org
5. Thermolysis of IntermediateHydroxy ether intermediateHeatRose Oxide, this compoundCan produce the title compound as an isomeric byproduct. google.com

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties. rsc.orgorientjchem.org Pyran-containing structures are found in a wide range of natural products that exhibit anticancer, anti-inflammatory, antiviral, and neuroprotective activities. nih.govnih.govresearchgate.net For example, various pyran derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase. nih.govnih.gov The pyran moiety is also central to the structure of anticancer agents like β-lapachone and antiviral drugs such as Zanamivir. rsc.orgnih.gov

While the broader class of pyran-containing molecules is of immense pharmacological interest, specific documented instances of this compound being used as a direct precursor in the synthesis of a pharmacologically active scaffold are not prominent in the reviewed literature. However, its structural motifs—the chiral tetrahydropyran ring—are precisely the types of building blocks sought after in the design of new therapeutic agents. acs.org The potential exists to leverage its stereochemistry and reactive methylene (B1212753) group to construct novel, complex molecules for biological screening.

The table below lists examples of pyran-containing scaffolds and their associated pharmacological activities, illustrating the potential of this class of compounds.

Pyran-Based Scaffold Type Example Compound Class Reported Pharmacological Activity Reference
BenzopyransFlavonoids, CoumarinsAnticancer, Anti-inflammatory rsc.org
Fused PyransXanthones, NaphthoquinonesAnticancer, Neuroprotective rsc.orgnih.gov
Simple Tetrahydropyrans-Core of various natural product antibiotics espublisher.com
DihydropyransZanamivirAntiviral (Neuraminidase inhibitor) rsc.org

Monomer in Polymer Chemistry and Advanced Materials Design

The exocyclic methylene group of this compound makes it a potential monomer for polymer synthesis. Exo-methylene heterocyclic compounds (MHCs) are a class of monomers capable of undergoing polymerization through different mechanisms, leading to polymers with unique properties. researchgate.netuliege.be

MHCs can undergo radical polymerization via two main pathways: radical ring-retaining polymerization (rRRP) and radical ring-opening polymerization (rROP). researchgate.netuliege.be

Radical Ring-Retaining Polymerization (rRRP): In this process, the radical addition occurs at the exocyclic double bond, and the cyclic structure remains intact as a pendant group on the polymer backbone. This method is useful for creating polymers with cyclic functionalities that can be modified post-polymerization.

Radical Ring-Opening Polymerization (rROP): This pathway involves the radical addition to the methylene group, followed by the opening of the heterocyclic ring. This incorporates heteroatoms (like oxygen) into the main chain of the polymer, which can impart degradability to the resulting material. researchgate.net This is a significant advantage for developing environmentally friendly polymers.

While the specific radical polymerization of this compound is not detailed in the available literature, its structure as an [α-O] derivative (an oxygen atom at the α-position of the methylene group) suggests it would be classified as a less activated monomer (LAM). uliege.be Such monomers can be polymerized, often leading to polymers with interesting properties derived from the incorporated heterocyclic unit.

Copolymerization is a powerful strategy to tailor the properties of polymeric materials. semanticscholar.org Incorporating monomers like this compound into a polymer chain with other vinyl monomers could introduce specific functionalities and properties.

Ring-opening copolymerization (ROCOP) is a particularly relevant strategy. nih.gov For instance, the copolymerization of cyclic ethers like tetrahydrofuran (B95107) (THF) or its derivatives with other monomers can produce poly(ester-co-ether)s. rsc.orgnih.gov These materials can combine the properties of both polyesters (e.g., degradability) and polyethers (e.g., flexibility). The copolymerization of epoxides and cyclic anhydrides is another well-established method to create polyesters with diverse and tunable properties. researchgate.net

Given these precedents, this compound could potentially be used in ROCOP strategies. Its copolymerization with monomers like cyclic esters (e.g., lactones) or epoxides could yield functional polyesters with pendant methyl groups and degradable backbones, offering a route to new materials from a potentially bio-based monomer. rsc.org

Precursor for Specialty Chemicals and Fine Chemical Synthesis

Beyond its role in complex synthesis, this compound and its isomers serve as precursors to valuable specialty chemicals, particularly in the flavor and fragrance industry. foreverest.netgoogle.com As discussed previously, its most significant application in this area is its connection to the synthesis of rose oxide. google.comfragranceconservatory.com Rose oxide is a high-value fine chemical used extensively in perfumes to impart a fresh, floral, and rosy-green scent. foreverest.netgoogle.com

The synthesis of rose oxide from citronellol is a key industrial process where the formation of a tetrahydropyran ring is the crucial step. google.comwikipedia.org The ability to generate isomers like this compound during this synthesis and potentially convert it to the desired rose oxide product makes it an important compound in the manufacturing of this specialty chemical. google.com Furthermore, other substituted tetrahydropyrans, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florosa/Rosanol), are also important fragrance ingredients, highlighting the value of the substituted tetrahydropyran scaffold in the fine chemical industry. nih.govresearchgate.net

Ligand or Component in Catalytic Systems

A comprehensive review of available scientific literature and research databases indicates a notable absence of studies detailing the application of this compound as a ligand or a principal component within catalytic systems. While the broader class of tetrahydropyran derivatives has been explored in various catalytic contexts, either as products of catalytic synthesis or as scaffolds for developing chiral ligands, specific research focusing on the catalytic utility of this compound itself is not documented in the provided search results.

The synthesis of functionalized tetrahydropyrans often involves sophisticated catalytic methods, including organocatalysis and transition-metal catalysis. For instance, organocatalytic Michael/Henry/ketalization sequences have been developed for the asymmetric synthesis of highly functionalized tetrahydropyrans. acs.org Similarly, gold-catalyzed reactions have been employed for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. mdpi.com The parent compound, tetrahydropyran (THP), can be produced catalytically from biomass-derived sources. osti.govrsc.orgresearchgate.netresearchgate.net

Furthermore, the tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis, and its introduction and removal are typically achieved through acid catalysis. wikipedia.org These examples highlight the significance of catalysis in the chemistry of tetrahydropyrans.

However, the specific role of this compound as a ligand—a species that coordinates to a central metal atom in a catalyst to modulate its activity and selectivity—is not described. The unique structural features of this compound, including the exocyclic methylene group and the methyl-substituted stereocenter, could theoretically make it a candidate for such applications, potentially as a chiral ligand in asymmetric catalysis. Yet, without specific research findings, any discussion of its potential in this area remains speculative.

Due to the lack of available data in the provided search results, a detailed analysis of its performance, including data on reaction yields, enantioselectivity, or catalyst stability when this compound is used as a ligand, cannot be provided.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-methylenetetrahydro-2H-pyran, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Prins cyclization , using benzaldehyde dimethyl acetal and silane as starting materials under acidic catalysis (e.g., TiCl₄) at controlled temperatures (60–80°C). Optimization of solvent polarity (e.g., dichloromethane) and catalyst loading (5–10 mol%) is critical for achieving yields >70% . Alternatively, copper(II)-bisphosphine-catalyzed oligomerization of substituted alcohols (e.g., 3,5-dimethylhex-5-en-1-ol) with aldehydes provides stereochemical control, requiring inert atmospheres and anhydrous conditions to prevent side reactions .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.5–5.0 ppm for methylene protons) coupled with coupling constants (J = 6–10 Hz) confirm stereochemistry and ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution EI/CI-MS identifies molecular ions (e.g., m/z 140.12 for C₈H₁₂O) and fragmentation pathways, distinguishing regioisomers .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) and resolves diastereomers .

Q. How should researchers handle stability challenges during storage and reactions?

  • Methodological Answer : The compound is sensitive to Lewis acids and low pH , which promote ring-opening or polymerization. Store under nitrogen at –20°C in amber vials to prevent photodegradation. Use neutral buffers (pH 6–8) in aqueous reactions and avoid prolonged exposure to air to minimize oxidation .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for this compound derivatives?

  • Methodological Answer :

  • Catalyst Design : Copper(II)-bisphosphine complexes (e.g., L3 ligand) enable enantiomeric excess (>80%) by controlling axial chirality. Adjusting phosphine substituents (e.g., electron-withdrawing groups) enhances stereoselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for cis-selectivity, while non-polar solvents (e.g., toluene) favor trans-products .
  • Kinetic Control : Lower reaction temperatures (–10°C to 0°C) slow epimerization, preserving desired diastereomers .

Q. What strategies resolve contradictions between experimental NMR data and computational models for stereochemical assignments?

  • Methodological Answer :

  • NOE Experiments : 2D NOESY correlations (e.g., between methylene protons and adjacent substituents) validate spatial arrangements conflicting with DFT-predicted geometries .
  • Coupling Constant Analysis : Compare experimental J values (e.g., vicinal coupling ~6–8 Hz for chair conformers) with DFT-calculated Karplus relationships to refine conformational models .
  • X-ray Crystallography : Single-crystal structures provide definitive proof of absolute configuration, resolving ambiguities from spectral data .

Q. How do catalytic systems influence regioselectivity in functionalization reactions of this compound?

  • Methodological Answer :

  • Palladium Catalysis : Pd(PPh₃)₄ promotes C–H activation at the methylene group for allylic substitution, requiring mild bases (e.g., K₂CO₃) to avoid ring distortion .
  • Organocatalysts : Proline derivatives enable asymmetric epoxidation of the methylene group, achieving >90% enantioselectivity in THF at –20°C .
  • Acid Catalysis : Brønsted acids (e.g., H₃PO₄) direct electrophilic addition to the oxygen atom, forming lactone derivatives under reflux conditions .

Q. What experimental protocols mitigate hazards associated with handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (GHS Category 1 eye irritation) .
  • Ventilation : Use fume hoods with ≥100 fpm airflow to limit inhalation of vapors (TLV: 50 ppm) .
  • Spill Management : Absorb spills with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste (EPA/DOT Class 3) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in oxidation studies?

  • Methodological Answer : Discrepancies in oxidation products (e.g., lactones vs. ketones) often arise from pH-dependent pathways:

  • Basic Conditions (pH >10) : KMnO₄ oxidizes the methylene group to carboxylic acids via radical intermediates .
  • Acidic Conditions (pH <3) : CrO₃ selectively generates ketones through electrophilic attack on the ether oxygen .
  • Control Experiment : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to identify intermediate species and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-methylenetetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2-methyl-4-methylenetetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.